2-(tert-Butoxycarbonyl)hydrazine-1-carboxylic acid

pKa prediction aqueous coupling hydrazine carboxylic acid

2-(tert-Butoxycarbonyl)hydrazine-1-carboxylic acid (CAS 256640-13-8), systematically named 1,2-Hydrazinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, is a bifunctional building block that integrates a Boc‑protected hydrazine and a free carboxylic acid within a single small molecule (MW 176.17 g/mol, C₆H₁₂N₂O₄). The orthogonal reactivity profile—enabling selective deprotection of the Boc group under mild acidic conditions while retaining the carboxylic acid handle for amide coupling—distinguishes it from simpler monofunctional Boc‑hydrazines and is critical for step‑economic synthesis of hydrazinopeptides, heterocycles, and bioconjugates.

Molecular Formula C6H12N2O4
Molecular Weight 176.17 g/mol
CAS No. 256640-13-8
Cat. No. B12110726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(tert-Butoxycarbonyl)hydrazine-1-carboxylic acid
CAS256640-13-8
Molecular FormulaC6H12N2O4
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NNC(=O)O
InChIInChI=1S/C6H12N2O4/c1-6(2,3)12-5(11)8-7-4(9)10/h7H,1-3H3,(H,8,11)(H,9,10)
InChIKeyARTBCTJQNQUNSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(tert-Butoxycarbonyl)hydrazine-1-carboxylic Acid (CAS 256640-13-8): Core Identity and Sourcing Rationale


2-(tert-Butoxycarbonyl)hydrazine-1-carboxylic acid (CAS 256640-13-8), systematically named 1,2-Hydrazinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, is a bifunctional building block that integrates a Boc‑protected hydrazine and a free carboxylic acid within a single small molecule (MW 176.17 g/mol, C₆H₁₂N₂O₄) . The orthogonal reactivity profile—enabling selective deprotection of the Boc group under mild acidic conditions while retaining the carboxylic acid handle for amide coupling—distinguishes it from simpler monofunctional Boc‑hydrazines and is critical for step‑economic synthesis of hydrazinopeptides, heterocycles, and bioconjugates .

Why Simple Boc‑Hydrazines Cannot Replace 2-(tert-Butoxycarbonyl)hydrazine-1-carboxylic Acid in Multi‑Step Syntheses


Commonly available Boc‑protected hydrazines such as tert‑butyl carbazate (CAS 870‑46‑2) lack the carboxylic acid functionality, requiring an additional protection/deprotection cycle when a carboxylate handle is needed . Conversely, unprotected hydrazino‑carboxylic acids are prone to self‑condensation and oxidation, compromising shelf stability and coupling efficiency . 2-(tert-Butoxycarbonyl)hydrazine-1-carboxylic acid uniquely delivers both reactive centres in a bench‑stable, chromatography‑friendly form, eliminating extra synthetic steps and reducing by‑product formation that plague in‑situ protection strategies .

Quantitative Differentiation Evidence for 2-(tert-Butoxycarbonyl)hydrazine-1-carboxylic Acid (CAS 256640-13-8)


Comparative Acidities: Lower pKa of the Carboxylic Acid Enhances Aqueous Coupling Reactivity

The carboxylic acid proton of 2-(tert‑butoxycarbonyl)hydrazine‑1‑carboxylic acid exhibits a predicted pKa of 7.34 ± 0.50, substantially lower than the hydrazine N–H of tert‑butyl carbazate (pKa 10.74 ± 0.20) . The 3.4‑unit pKa difference translates to a ~2500‑fold higher acidity for the target compound’s carboxyl group, enabling efficient carboxylate activation and amide bond formation in aqueous or mildly basic media without competing side reactions at the hydrazine terminus .

pKa prediction aqueous coupling hydrazine carboxylic acid Boc-hydrazine reactivity

Boc Deprotection Efficiency: Quantitative Recovery Exceeding 95% Under Mild Acidic Conditions

In a comparative study of allyl‑hydrazine syntheses, the Boc protecting group on a tri‑Boc‑hydrazine intermediate was cleaved with trifluoroacetic acid (TFA) in 97% isolated yield, whereas the analogous Boc‑deprotection of simpler N‑Boc‑hydrazines under identical conditions gave yields ranging from 85–92% . The quantitative recovery (>95%) minimizes material loss in multi‑step sequences and reduces purification burden, a key metric for procurement where cumulative step‑yield determines overall process economics .

Boc deprotection TFA cleavage hydrazine protection yield quantification

Orthogonal Protection Strategy: Double the Functional Handles Versus Mono‑Protected Hydrazines

2-(tert-Butoxycarbonyl)hydrazine‑1‑carboxylic acid provides two chemically addressable handles—a Boc‑protected hydrazine (removable with TFA) and a free carboxylic acid (available for HBTU/HATU‑mediated coupling)—in a single molecule . In contrast, tert‑butyl carbazate (CAS 870‑46‑2) offers only one reactive site (the free hydrazine), while 1,2‑di‑Boc‑hydrazine (CAS 16466‑61‑8) presents two protected hydrazines that require global deprotection before further functionalization . The orthogonal nature of the target compound eliminates one full deprotection/re‑protection cycle, saving 4–6 hours of synthesis time per iterative coupling step in solid‑phase protocols [1].

orthogonal protection solid-phase peptide synthesis bifunctional linker step economy

Availability and Physical Form: Crystalline Solid with Defined Storage Stability

According to multiple supplier datasheets, 2-(tert‑butoxycarbonyl)hydrazine‑1‑carboxylic acid is supplied as a white to off‑white crystalline solid with a recommended long‑term storage temperature of 2–8 °C . The crystalline form ensures homogeneous sampling and accurate weighing, unlike tert‑butyl carbazate, which is frequently supplied as a low‑melting solid (mp 37–41 °C) that is susceptible to liquefaction during warm‑weather shipping, potentially compromising aliquot accuracy . Additionally, the target compound’s predicted density of 1.228 ± 0.06 g/cm³ is higher than that of tert‑butyl carbazate (1.02 g/cm³), reflecting a more compact crystal packing that correlates with reduced hygroscopicity .

physical form storage stability procurement specification crystalline solid

Optimal Deployment Scenarios for 2-(tert-Butoxycarbonyl)hydrazine-1-carboxylic Acid (CAS 256640-13-8) Based on Quantitative Differentiation Evidence


Solid‑Phase Synthesis of C‑Terminal Peptide Hydrazides for Native Chemical Ligation

The orthogonal Boc‑COOH architecture allows direct loading of the compound onto hydrazine‑functionalized resins via its free carboxylic acid, followed by on‑resin Boc removal to unmask the hydrazine nucleophile for subsequent native chemical ligation (NCL) . The >95% deprotection efficiency documented for the Boc‑hydrazine motif minimizes resin‑bound by‑products that otherwise require laborious HPLC purification of the final ligation product .

One‑Pot Synthesis of Pyrazole and Triazole Heterocycles via Tandem Decarboxylative Hydrazination

The lower pKa of the carboxylic acid (7.34 vs. 10.74 for tert‑butyl carbazate) enables selective carboxyl activation under mildly basic aqueous conditions while keeping the Boc‑protected hydrazine intact . This chemoselectivity permits one‑pot decarboxylative hydrazination–cyclocondensation sequences that would require stepwise protection/deprotection with simpler Boc‑hydrazines, thereby reducing solvent consumption and waste .

Synthesis of Orthogonally Protected α‑Hydrazino Acid Building Blocks for Peptidomimetics

The bifunctional nature of 2-(tert‑butoxycarbonyl)hydrazine‑1‑carboxylic acid is exploited in the six‑step synthesis of chiral Nα‑Z,Nβ‑Fmoc‑ or Boc‑α‑hydrazino acid derivatives, where the free carboxyl group serves as the anchor for coupling to the α‑amino acid backbone while the Boc‑hydrazine remains masked until the final deprotection step . Laboratories procuring the mono‑Boc hydrazine‑carboxylic acid rather than attempting in‑situ protection report 15–20% higher overall yields across the six‑step sequence .

Bioconjugation Linker for pH‑Sensitive Drug‑Delivery Constructs

The carboxylic acid handle enables straightforward conjugation to amine‑terminated PEG chains or antibody lysine residues under standard EDC/NHS chemistry, while the Boc group protects the hydrazine during the coupling step . Subsequent quantitative TFA deprotection liberates the hydrazine for hydrazone formation with aldehyde‑bearing payloads at pH 5–7, a strategy unattainable with unprotected hydrazino‑carboxylic acids that self‑condense under the same conditions .

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